BenchChemオンラインストアへようこそ!

Nelfinavir

SARS-CoV-2 antiviral repurposing EC50 comparison

Nelfinavir (CAS 159989-64-7) is a first-generation HIV-1 protease inhibitor with non-interchangeable differentiation: the only HIV-PI that uniquely inhibits the proteasomal β2 (tryptic) subunit—a property absent in ritonavir, saquinavir, and lopinavir—conferring superior synergistic cytotoxicity against proteasome inhibitor-resistant multiple myeloma cells. It delivers the highest P-gp inhibitory potency among all clinical HIV-PIs (rank order: nelfinavir > ritonavir > tipranavir > lopinavir > saquinavir), uniform CYP3A4/3A5/3A7 inhibition (Ki 0.3–0.4 µM across all isoforms), and superior anti-SARS-CoV-2 potency (EC50 0.77 µM vs. 9.00 µM for lopinavir). These properties render class-based substitution scientifically invalid for cancer resistance, DDI modeling, and coronavirus research. Available as free base (≥98%) or mesylate salt.

Molecular Formula C32H45N3O4S
Molecular Weight 567.8 g/mol
CAS No. 159989-64-7; 159989-65-8
Cat. No. B2912780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelfinavir
CAS159989-64-7; 159989-65-8
Molecular FormulaC32H45N3O4S
Molecular Weight567.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1
InChIKeyQAGYKUNXZHXKMR-HKWSIXNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
1.91e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Nelfinavir (CAS 159989-64-7) Procurement Guide: HIV-1 Protease Inhibitor with Distinctive Pharmacological Profile


Nelfinavir is a first-generation peptidomimetic HIV-1 protease inhibitor (HIV-PI) that functions by competitively binding to the HIV-1 protease active site (Ki = 2 nM), thereby preventing cleavage of the viral gag-pol polyprotein and resulting in the production of immature, non-infectious virions [1]. Unlike many other HIV-PIs, nelfinavir is not routinely boosted with ritonavir in clinical practice and exhibits a unique metabolic profile characterized by the formation of a pharmacologically active major circulating metabolite, nelfinavir hydroxy-tert-butylamide (M8) [1].

Why Nelfinavir Cannot Be Simply Substituted with Other HIV Protease Inhibitors in Research and Repurposing Applications


HIV protease inhibitors as a class exhibit profound heterogeneity in their pharmacological properties beyond HIV-1 protease inhibition. Nelfinavir distinguishes itself from its closest analogs (ritonavir, saquinavir, lopinavir, amprenavir) across multiple therapeutically consequential dimensions including differential P-glycoprotein inhibitory potency [1], distinct cytochrome P450 inhibition profiles [2], a unique active metabolite not shared by other PIs [3], and divergent anticancer mechanisms involving proteasome β2 subunit targeting that is absent in other HIV-PIs [4]. These quantitative pharmacological differences translate directly into non-interchangeable experimental outcomes in cancer repurposing, SARS-CoV-2 antiviral research, and drug-drug interaction modeling, rendering generic class-based substitution scientifically invalid.

Quantitative Differentiation Evidence for Nelfinavir Relative to Comparator HIV Protease Inhibitors


Superior Antiviral Potency of Nelfinavir Against SARS-CoV-2 in Direct Head-to-Head Comparison with Lopinavir, Ritonavir, Saquinavir, and Amprenavir

In a standardized SARS-CoV-2-Nluc reporter virus assay, nelfinavir demonstrated an EC50 of 0.77 ± 0.32 µM, which is 11.7-fold more potent than lopinavir (EC50 9.00 ± 0.42 µM), >13-fold more potent than saquinavir (EC50 8.95 ± 0.31 µM), and >13-fold more potent than ritonavir and amprenavir (both EC50 >10 µM) [1]. This marked potency advantage is unique among first-generation HIV-PIs tested in this model.

SARS-CoV-2 antiviral repurposing EC50 comparison

Unique Proteasome β2 Subunit Inhibition by Nelfinavir Enables Synergistic Activity Against Bortezomib/Carfilzomib-Resistant Multiple Myeloma, Absent in Ritonavir, Saquinavir, and Lopinavir

Nelfinavir is the only HIV-PI that inhibits intracellular proteasome activity in situ at drug concentrations <40 µM. While ritonavir, saquinavir, and lopinavir inhibit p-AKT comparably to nelfinavir and show similar synergistic cytotoxicity with bortezomib against bortezomib-sensitive cells, only nelfinavir exhibits superior synergistic activity against bortezomib/carfilzomib-resistant myeloma cells [1]. This distinction arises because nelfinavir uniquely inhibits the proteasomal β2 (tryptic) subunit activity that is not targeted by bortezomib or carfilzomib, whereas other HIV-PIs lack this β2 inhibitory activity [1].

multiple myeloma proteasome inhibition drug resistance cancer repurposing

Highest P-Glycoprotein Inhibitory Potency Among HIV Protease Inhibitors, with Rank Order Nelfinavir > Ritonavir > Tipranavir > Lopinavir > Saquinavir

In a standardized calcein uptake assay in P388/dx cells, nelfinavir exhibited the highest P-glycoprotein (P-gp) inhibitory potency among all tested HIV-PIs, with the rank order: nelfinavir > ritonavir > tipranavir > lopinavir > quinidine (positive control) > saquinavir > amprenavir [1]. In a complementary blood-brain barrier model using primary bovine brain microvessel endothelial cells, nelfinavir demonstrated the highest rank order potency for MRP-related drug efflux transporters (nelfinavir > ritonavir > saquinavir > amprenavir > indinavir) and was co-equal with saquinavir as the most potent inhibitor of P-gp-mediated rhodamine 123 efflux (rank order: saquinavir = nelfinavir > ritonavir = amprenavir > indinavir) [2].

P-glycoprotein drug efflux blood-brain barrier drug-drug interactions

Non-Selective CYP3A4/3A5/3A7 Inhibition Profile Differentiates Nelfinavir from Amprenavir and Indinavir Which Preferentially Inhibit CYP3A4 Only

Using recombinant CYP3A4, CYP3A5, and CYP3A7 enzymes with testosterone 6β-hydroxylation as the probe reaction, nelfinavir was characterized as a potent and non-selective inhibitor of all three CYP3A isoforms with Ki values of 0.3-0.4 µM across all three enzymes [1]. In contrast, amprenavir and indinavir preferentially inhibited CYP3A4 (Ki = 0.1 µM and 0.2 µM, respectively) with substantially weaker inhibition of CYP3A5 (Ki = 0.5 µM and 2.2 µM) and CYP3A7 (Ki = 2.1 µM and 10.6 µM) [1]. Ritonavir and saquinavir were non-selective for CYP3A4 and CYP3A5 (Ki ~0.03 µM and ~0.6-0.8 µM) but weaker inhibitors of CYP3A7 (Ki = 0.6 µM and 1.8 µM) [1].

CYP3A4 CYP3A5 CYP3A7 drug metabolism DDI prediction

Unique Presence of Pharmacologically Active Circulating Metabolite M8 with Equivalent Antiviral Potency to Parent Nelfinavir, Absent in Other HIV-PIs

Nelfinavir is distinguished from other HIV protease inhibitors by the presence of a major pharmacologically active circulating metabolite, nelfinavir hydroxy-tert-butylamide (M8). In antiviral assays with HIV-1 strain RF-infected CEM-SS cells, nelfinavir and M8 demonstrated essentially equivalent antiviral potency with EC50 values of 30 nM and 34 nM, respectively, whereas the minor metabolite M1 showed 5- to 11-fold lower antiviral activity (EC50 = 151 nM) [1]. Against HIV-1 strain IIIB in MT-2 cells, nelfinavir and M8 showed EC50 values of 60 nM and 86 nM, respectively [1]. At steady state in HIV-positive patients receiving nelfinavir 750 mg three times daily, mean plasma concentrations of nelfinavir ranged from 1.73 to 4.96 µM while M8 concentrations ranged from 0.55 to 1.96 µM, reaching approximately one-third of parent drug levels [1].

active metabolite M8 pharmacokinetics antiviral activity

Enhanced Susceptibility to Nelfinavir in Atazanavir-Resistant HIV-1 Harboring I50L Mutation, in Contrast to Cross-Resistance Patterns with Other PIs

The HIV-1 protease mutation I50L, which is the signature resistance mutation for atazanavir, paradoxically confers increased susceptibility (hypersusceptibility) to several other protease inhibitors including nelfinavir. In a large genotype database analysis using virtual Phenotype-LM prediction, the presence of I50L was associated with a shift in median predicted fold change for nelfinavir from 22.3 to 1.3—representing a 17-fold improvement in susceptibility [1]. This hypersusceptibility pattern was also observed for amprenavir (10.2 to 3.2), darunavir (3.3 to 0.5), indinavir (13 to 0.5), lopinavir (34.9 to 1.3), saquinavir (5.2 to 0.3), and tipranavir (29.9 to 5.2), while atazanavir resistance increased (1.2 to 42.4) [1]. This distinct cross-resistance profile has implications for sequential therapy selection.

HIV drug resistance I50L mutation atazanavir cross-resistance

Nelfinavir Research Application Scenarios Based on Quantitative Differentiation Evidence


SARS-CoV-2 Antiviral Repurposing Studies Requiring Superior Potency Among HIV-PIs

For laboratories screening repurposed HIV protease inhibitors against SARS-CoV-2 or related coronaviruses, nelfinavir provides the highest in vitro antiviral potency among first-generation HIV-PIs, with an EC50 of 0.77 µM versus 9.00 µM for lopinavir (>11-fold difference) and >10 µM for ritonavir and amprenavir [1]. Nelfinavir also maintains a superior selectivity index (SI = 15.7) compared to lopinavir (SI = 3.5) and saquinavir (SI = 3.9), making it the preferred HIV-PI positive control or lead candidate in coronavirus antiviral assays [1].

Proteasome Inhibitor-Resistant Multiple Myeloma Combination Therapy Research

For cancer researchers investigating mechanisms to overcome bortezomib or carfilzomib resistance in multiple myeloma, nelfinavir is the only HIV-PI that uniquely inhibits the proteasomal β2 (tryptic) subunit activity not targeted by clinical proteasome inhibitors, thereby conferring superior synergistic cytotoxicity specifically against resistant cells—a property absent in ritonavir, saquinavir, and lopinavir [1]. This exclusive mechanistic feature makes nelfinavir an essential compound for studies of proteasome inhibitor resistance circumvention [1].

P-Glycoprotein and Blood-Brain Barrier Efflux Transporter Modulation Studies

For pharmacologists studying P-glycoprotein-mediated drug efflux or blood-brain barrier penetration, nelfinavir offers the highest P-gp inhibitory potency among all clinically available HIV protease inhibitors, with a rank order of nelfinavir > ritonavir > tipranavir > lopinavir > saquinavir [1], and demonstrates co-equal maximal potency with saquinavir in brain microvessel endothelial cell models while showing the highest MRP-related transporter inhibition [2]. These properties position nelfinavir as the optimal tool compound for modulating efflux transporter activity in CNS and multi-drug resistance research applications [1][2].

CYP3A Isoform-Specific Drug-Drug Interaction and Fetal Metabolism Modeling

For drug metabolism and DDI researchers, nelfinavir provides a unique non-selective CYP3A inhibition profile with uniform Ki values of 0.3-0.4 µM across CYP3A4, CYP3A5, and CYP3A7 isoforms [1], distinguishing it from amprenavir and indinavir which preferentially inhibit CYP3A4 while largely sparing CYP3A5 and CYP3A7 [1]. This uniform inhibition across all three CYP3A isoforms, including the fetal/developmental CYP3A7 enzyme, makes nelfinavir particularly valuable for studies of fetal drug metabolism and comprehensive CYP3A-mediated DDI prediction where isoform-selective comparators would yield incomplete results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelfinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.